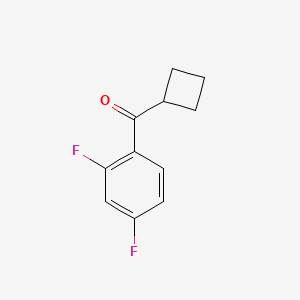

Cyclobutyl 2,4-difluorophenyl ketone

Descripción

Contextualization within Modern Organic Synthesis and Chemical Biology

In the realms of modern organic synthesis and chemical biology, the development of new molecular entities with potential therapeutic applications is a primary driving force. Cyclobutyl 2,4-difluorophenyl ketone serves as a noteworthy scaffold in this context. The ketone functional group is a versatile handle for a wide array of chemical transformations, allowing for the elaboration of the core structure into more complex molecular architectures. numberanalytics.com Its presence facilitates reactions such as reductions, nucleophilic additions, and condensations, making it a valuable intermediate in multi-step synthetic sequences. ontosight.ai The strategic incorporation of a cyclobutyl ring and a difluorinated phenyl group introduces specific steric and electronic properties that are of high interest in the design of bioactive molecules. nih.govrsc.org

Significance of Cyclobutyl and Difluorophenyl Moieties in Chemical Scaffolds

The cyclobutyl moiety, a four-membered carbocycle, has gained increasing attention in medicinal chemistry. nih.govnih.gov Its three-dimensional, puckered nature offers a distinct spatial arrangement of substituents compared to more common linear or aromatic linkers. nih.gov This can lead to improved binding affinity and selectivity for biological targets. Furthermore, the cyclobutane (B1203170) ring can enhance the metabolic stability of a drug candidate by shielding adjacent functional groups from enzymatic degradation. nih.gov It is often employed as a bioisostere for other groups, such as phenyl rings or alkynes, to modulate a molecule's physicochemical properties, including solubility and lipophilicity. nih.gov

The 2,4-difluorophenyl group is another key feature that imparts desirable properties to a chemical scaffold. The presence of fluorine atoms can significantly influence a molecule's electronic environment, pKa, and membrane permeability. In medicinal chemistry, fluorination is a common strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. The substitution pattern of the two fluorine atoms on the phenyl ring can also lead to specific interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, which can be crucial for molecular recognition and binding.

Scope and Objectives of Academic Investigations on the Compound

Academic investigations into this compound are multifaceted, with a primary focus on its potential as a building block in the synthesis of novel bioactive compounds. Researchers are interested in exploring its utility as a precursor for more complex molecules with potential applications in areas such as oncology, neuroscience, and infectious diseases.

A significant area of research involves the further functionalization of the cyclobutyl ring. nih.govnih.gov Studies have shown that cyclobutyl ketones can undergo various transformations to introduce additional substituents with high stereocontrol. nih.gov This allows for the systematic exploration of the chemical space around this scaffold to optimize biological activity. The ketone moiety itself can be transformed into other functional groups, such as amines or alcohols, to generate a diverse library of related compounds for structure-activity relationship (SAR) studies.

Another key objective of academic research is to leverage the unique combination of the cyclobutyl and 2,4-difluorophenyl groups to design molecules with improved pharmacokinetic profiles. The inherent properties of these moieties suggest that compounds derived from this ketone may exhibit enhanced metabolic stability, oral bioavailability, and target specificity. Therefore, a central goal of ongoing research is to synthesize and evaluate derivatives of this compound for their potential as next-generation therapeutic agents.

Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₀F₂O |

| Molecular Weight | 196.19 g/mol |

| CAS Number | 898791-26-9 |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents |

Established Synthetic Approaches to Substituted Cyclobutyl Ketones

Traditional methods for synthesizing substituted cyclobutyl ketones often rely on foundational reactions in organic chemistry, adapted for the construction of the four-membered ring system.

Friedel-Crafts acylation is a cornerstone of aromatic chemistry and provides a direct method for synthesizing aryl ketones. masterorganicchemistry.comnih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, such as 1,3-difluorobenzene (B1663923), with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). libretexts.org

To synthesize this compound, the reaction would proceed by treating 1,3-difluorobenzene with cyclobutanecarbonyl chloride. The Lewis acid catalyst activates the acyl chloride, forming a resonance-stabilized acylium ion. This electrophile then attacks the electron-rich aromatic ring to form the desired aryl ketone. A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is less reactive than the starting material, preventing multiple substitutions. nih.gov

Table 1: Key Components in Friedel-Crafts Acylation for this compound

| Component | Role | Example |

| Aromatic Substrate | Nucleophile | 1,3-Difluorobenzene |

| Acylating Agent | Electrophile Precursor | Cyclobutanecarbonyl chloride |

| Catalyst | Lewis Acid | Aluminum chloride (AlCl₃) |

| Product | Aryl Ketone | This compound |

The direct alkylation of ketones involves the formation of an enolate, which then acts as a nucleophile to attack an alkyl halide. libretexts.org This method can be used to introduce an alkyl group to the α-position of a ketone. For synthesizing substituted cyclobutyl ketones, one could envision alkylating a pre-existing cyclobutyl ketone.

The regioselectivity of the alkylation of unsymmetrical ketones can be controlled by the choice of base and reaction conditions. libretexts.org A sterically hindered, strong base like lithium diisopropylamide (LDA) at low temperatures typically forms the less substituted "kinetic" enolate. libretexts.orgyoutube.com Conversely, a weaker base like sodium ethoxide at room temperature favors the more substituted "thermodynamic" enolate. libretexts.orgyoutube.com While a powerful tool, achieving a general and efficient method for direct asymmetric alkylation of ketones remains a significant challenge in organic synthesis. nih.gov

Ring expansion reactions offer an indirect but powerful route to cyclobutane derivatives. These methods often start with smaller, more readily available ring systems, such as cyclopropanes. One notable strategy involves the Lewis acid-catalyzed ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes. nih.gov This transformation can generate bicyclic products that contain a fused cyclobutane ring with a quaternary center. nih.gov

Another approach is the ring expansion of a cyclopropylcarbinyl intermediate. For instance, a diazocyclopropane can be converted into a cyclobutene, which can then undergo further functionalization to yield a tetrasubstituted cyclobutane. baranlab.org These techniques are particularly valuable for creating sterically congested and complex cyclobutane structures that are difficult to access through other means. nih.gov

Advanced and Stereoselective Synthesis of Cyclobutyl Ketone Analogues

Recent advances in synthetic chemistry have provided more sophisticated and selective methods for creating functionalized cyclobutyl ketones, offering greater control over stereochemistry.

A modern and highly effective strategy for creating cis-1,3-difunctionalized cyclobutanes begins with readily available aryl cyclobutyl ketones. nih.govnih.gov This two-step sequence involves first converting the parent ketone into a bicyclo[1.1.1]pentan-2-ol intermediate through a photochemical reaction. nih.govresearchgate.net

This intermediate then undergoes a palladium-catalyzed C-C bond cleavage and functionalization. nih.govresearchgate.net The strain within the bicyclic alcohol facilitates the ring opening. researchgate.net This process allows for the stereospecific installation of a wide array of functional groups—including aryl, heteroaryl, alkenyl, and alkynyl moieties—at the γ-position of the cyclobutane ring, exclusively yielding the cis diastereomer. nih.gov The reaction demonstrates broad scope, particularly with electron-deficient aryl groups on the bicyclic intermediate. nih.gov

Table 2: Palladium-Catalyzed Functionalization of a Bicyclo[1.1.1]pentan-2-ol Intermediate

| Step | Description | Key Intermediate/Product |

| 1 | Photochemical Cyclization | Aryl Bicyclo[1.1.1]pentan-2-ol |

| 2 | Pd-catalyzed C-C Cleavage/Functionalization | cis-γ-Functionalized Cyclobutyl Aryl Ketone |

Data sourced from research on formal γ-C-H functionalization of cyclobutyl ketones. nih.govnih.gov

The Norrish-Yang cyclization is a key photochemical reaction that enables the synthesis of the bicyclo[1.1.1]pentan-2-ol intermediates mentioned above. nih.gov This intramolecular reaction occurs when an excited ketone, such as an aryl cyclobutyl ketone, abstracts a hydrogen atom from the γ-carbon of its own alkyl chain. nih.govwikipedia.org This 1,5-hydrogen atom transfer results in the formation of a 1,4-biradical intermediate. nih.gov

Subsequent radical recombination of this biradical closes the ring to form a cyclobutanol (B46151) derivative. nih.govwikipedia.org In the case of aryl cyclobutyl ketones, this process yields the strained but synthetically valuable aryl bicyclo[1.1.1]pentan-2-ol. nih.gov This cyclization is a critical first step in a powerful sequence that amounts to a formal γ-C-H functionalization of the starting cyclobutyl ketone. nih.govnih.gov The efficiency of this reaction can be high, though it can compete with Norrish Type II cleavage, which leads to fragmentation products. nih.gov

Bicyclobutane (BCB) Derived Synthetic Pathways

Bicyclobutanes (BCBs) represent highly strained carbocycles that serve as versatile building blocks in organic synthesis. Their high ring strain enables unique transformations that can be harnessed to construct complex molecular architectures, including precursors to or derivatives of cyclobutyl ketones.

A key strategy for forming ketone functionalities on a bicyclobutane scaffold involves the acylation of a bridgehead-lithiated intermediate. This approach leverages the reactivity of organolithium species to create new carbon-carbon bonds.

Researchers have demonstrated that a bridgehead lithiated bicyclobutane, typically prepared through a lithium-halogen exchange with a corresponding bromide, can effectively react with Weinreb amides in an acylation process. rsc.org This method provides a controlled route to BCB ketones. For the synthesis of a compound structurally related to this compound, this would involve reacting a bridgehead-lithiated bicyclobutane with the N-methoxy-N-methylamide of 2,4-difluorobenzoic acid.

Alternatively, a BCB Weinreb amide can be synthesized from a lithiated BCB and N-methoxy-N-methylcyanoformamide, which then serves as an electrophilic handle for further reactions to assemble BCB ketones. rsc.org The use of tert-butyllithium (B1211817) is often required to generate the anionic BCB intermediate. rsc.org

Table 1: Key Reagents in Bridgehead Lithiated BCB Acylation

| Role | Reagent Example |

| BCB Precursor | 1-Bromobicyclobutane |

| Lithiating Agent | tert-Butyllithium (t-BuLi) |

| Acylating Agent | N-methoxy-N-methyl amides (Weinreb amides) |

An alternative pathway for generating ketones from bicyclobutane precursors involves the acid-catalyzed rearrangement of bicyclobutane-alcohols. This method utilizes a semi-pinacol type rearrangement to transform the strained ring system.

This activation strategy, triggered by either a Brønsted or Lewis acid, induces a rearrangement of the BCB bridgehead group, allowing for the generation of ketones from BCB-alcohols. rsc.org This process offers a distinct approach that avoids the use of organometallic intermediates for the ketone installation.

Bicyclo[1.1.0]butyl (BCB) ketones, which are structurally related to the target compound, can serve as versatile starting materials for constructing the bicyclo[2.1.1]hexane (BCH) scaffold. The BCH framework is recognized as a valuable bioisostere for ortho- and meta-substituted benzene (B151609) rings. rsc.orgnih.govresearchgate.net A broadly applicable catalytic approach uses an intermolecular coupling between BCB ketones and olefins. nih.govmanchester.ac.uk

This transformation is effectively catalyzed by samarium(II) iodide (SmI₂) and operates via a radical relay mechanism. nih.govresearchgate.net The key steps of this process are: rsc.org

Single Electron Reduction: The BCB ketone is reduced by SmI₂ to form a ketyl radical.

Ring Opening: The highly strained BCB ring rapidly opens, yielding a cyclobutyl radical.

Giese-Type Addition: The cyclobutyl radical adds to an electron-deficient alkene.

Cyclization: The resulting radical undergoes a 5-exo-trig cyclization to form a new five-membered ring, creating the BCH skeleton and reforming a ketyl radical.

Catalyst Regeneration: Back-electron transfer regenerates the carbonyl group on the newly formed BCH ketone and the Sm(II) catalyst.

This SmI₂-catalyzed process is highly atom-economical and works for a wide range of electron-deficient alkenes and substituted BCB ketones, with catalyst loadings as low as 5 mol%. nih.govresearchgate.netmanchester.ac.uk The resulting BCH ketones are versatile synthetic intermediates that can undergo further selective manipulations. nih.govmanchester.ac.uk

Table 2: Radical Relay Process Overview

| Step | Description |

| Catalyst | Samarium(II) Iodide (SmI₂) |

| Starting Materials | Bicyclo[1.1.0]butyl (BCB) Ketone, Olefin |

| Key Intermediate | Cyclobutyl radical |

| Mechanism | Radical Relay |

| Product | Bicyclo[2.1.1]hexyl (BCH) Ketone |

Emerging Synthetic Strategies for Ketone Functionality

Beyond pathways derived from bicyclobutane, other modern synthetic strategies are crucial for preparing ketone precursors and for the direct formation of the ketone group itself.

α-Diazo ketones are highly valuable synthetic intermediates, serving as precursors in critical transformations such as the Wolff rearrangement, cyclopropanation, and various insertion reactions. orgsyn.org The synthesis of these compounds is often achieved through diazo group transfer reactions. orgsyn.orgwikipedia.org

In this method, an active methylene (B1212753) compound, such as a β-dicarbonyl, reacts with a sulfonyl azide (B81097) (e.g., tosyl azide) in the presence of a base. orgsyn.orgwikipedia.org However, direct diazo transfer to simple ketone enolates is often not feasible. orgsyn.org To overcome this, indirect methods have been developed:

Deformylative Diazo Transfer: This two-step strategy involves the initial formylation of the ketone, followed by treatment with a sulfonyl azide reagent. orgsyn.org

Detrifluoroacetylative Diazo Transfer: This has proven to be a general and efficient method for synthesizing a variety of α-diazo ketones. orgsyn.orgsapub.org The ketone is first α-trifluoroacetylated, followed by the diazo transfer step. nih.gov

'Sulfonyl-Azide-Free' (SAFE) Protocol: This method avoids the isolation of potentially hazardous sulfonyl azides by generating them in situ from a water-soluble precursor, such as 3-(chlorosulfonyl)benzoic acid, and sodium azide. nih.gov

Once synthesized, the α-diazo ketone can undergo a Wolff rearrangement, induced by thermolysis, photolysis, or transition metal catalysis, to yield a ketene (B1206846) intermediate. wikipedia.org This ketene can be trapped with nucleophiles like water or alcohols to produce carboxylic acid derivatives, effectively enabling ring contraction if the starting α-diazo ketone is cyclic. wikipedia.org

The formation of the ketone functional group can also be accomplished through classical oxidation and reduction reactions, starting from suitable precursors.

Oxidative Ketone Formation: The most common oxidative route to ketones is the oxidation of secondary alcohols. libretexts.org A variety of reagents can be employed for this transformation, with Jones reagent (CrO₃ in H₂SO₄) being a typical example. libretexts.org While ketones are generally resistant to further oxidation, very strong oxidizing agents like potassium permanganate (B83412) can cleave carbon-carbon bonds, which is a reaction that is rarely synthetically useful. libretexts.org Peroxycarboxylic acids can be used to oxidize ketones to esters in a Baeyer-Villiger oxidation. libretexts.org

Reductive Ketone Formation: Ketones can be synthesized via the reduction of certain carboxylic acid derivatives. While the reduction of esters or acid chlorides often proceeds to the alcohol, specific reagents can stop the reaction at the aldehyde or ketone stage. A well-established method involves the reaction of Grignard reagents or organolithium compounds with nitriles. The intermediate imine is then hydrolyzed to afford the ketone. libretexts.org

Propiedades

IUPAC Name |

cyclobutyl-(2,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O/c12-8-4-5-9(10(13)6-8)11(14)7-2-1-3-7/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUBSOCKJIWUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642551 | |

| Record name | Cyclobutyl(2,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-26-9 | |

| Record name | Cyclobutyl(2,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Routes

Advanced Synthetic Strategies

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single, one-pot operation to form a complex product. taylorandfrancis.com These reactions are characterized by high atom economy and procedural simplicity, making them a cornerstone of modern organic and medicinal chemistry for the generation of diverse compound libraries. taylorandfrancis.comnih.gov Ketones, including structurally complex ones like Cyclobutyl 2,4-difluorophenyl ketone, are valuable substrates in several named MCRs, serving as the electrophilic carbonyl component.

Prominent MCRs that incorporate ketone derivatives include the Passerini, Ugi, and Mannich reactions. These strategies offer versatile pathways to create intricate molecular architectures that would otherwise require lengthy, multi-step synthetic sequences.

Passerini Reaction

First reported by Mario Passerini in 1921, the Passerini reaction is a three-component reaction involving a ketone or aldehyde, a carboxylic acid, and an isocyanide. wikipedia.orgnih.gov The reaction proceeds to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org When a ketone such as this compound is used, it reacts with the other components, typically in an aprotic solvent, to yield the corresponding α-acyloxy amide derivative. nih.govorganic-chemistry.org The mechanism is believed to involve the formation of an intermediate nitrilium ion after the isocyanide attacks the activated carbonyl carbon of the ketone. youtube.com This is followed by a nucleophilic attack from the carboxylate and a subsequent intramolecular acyl transfer (Mumm rearrangement) to yield the final stable product. wikipedia.orgwikipedia.org

Ugi Reaction

The Ugi reaction, discovered by Ivar Karl Ugi in 1959, is a four-component reaction that brings together a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govwikipedia.org This powerful transformation produces a bis-amide, a scaffold prevalent in peptidomimetics, which is of significant interest in pharmaceutical research. organic-chemistry.org In the context of this reaction, this compound would first react with the amine to form an imine intermediate. wikipedia.org This imine is then protonated by the carboxylic acid, forming an iminium ion, which is subsequently attacked by the nucleophilic isocyanide. The resulting nitrilium ion is trapped by the carboxylate, and a final Mumm rearrangement leads to the stable bis-amide product. wikipedia.org The Ugi reaction is known for its high yields and tolerance for a wide variety of functional groups on each component. nih.gov

Mannich Reaction

The Mannich reaction is a three-component condensation that involves an active hydrogen compound (like a ketone), a non-enolizable aldehyde (such as formaldehyde), and a primary or secondary amine. thermofisher.com The product is a β-amino-carbonyl compound, often referred to as a Mannich base. thermofisher.com In this reaction, the amine and formaldehyde (B43269) first generate a reactive electrophilic species known as an iminium ion (or Mannich reagent). orgsyn.org A ketone with an available α-hydrogen, such as this compound, can then act as the nucleophile (often via its enol or enolate form) and attack the iminium ion, leading to the formation of the β-amino ketone. thermofisher.comorgsyn.org Mannich bases are valuable synthetic intermediates that can be further modified, for example, through elimination reactions to form α,β-unsaturated ketones. jlu.edu.cn

The application of these MCRs allows for the rapid diversification of molecular scaffolds. By varying the amine, carboxylic acid, or isocyanide components, a library of complex derivatives can be synthesized from a single ketone precursor like this compound, facilitating the exploration of structure-activity relationships in drug discovery and materials science.

Interactive Data Table: Multi-component Reactions Involving Ketones

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type | Potential Role of this compound |

| Passerini Reaction | Ketone | Carboxylic Acid | Isocyanide | - | α-Acyloxy Amide | Carbonyl Component |

| Ugi Reaction | Ketone | Amine | Carboxylic Acid | Isocyanide | Bis-Amide | Carbonyl Component |

| Mannich Reaction | Ketone (with α-H) | Amine (1° or 2°) | Formaldehyde | - | β-Amino Ketone | Active Hydrogen Component |

Chemical Reactivity and Mechanistic Transformations

Fundamental Reaction Pathways of the Carbonyl Group

The ketone's carbonyl group is a primary site for a variety of chemical transformations.

Nucleophilic addition is a characteristic reaction of ketones. masterorganicchemistry.comlibretexts.org A nucleophile attacks the partially positive carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org The sp² hybridized carbonyl carbon is converted to an sp³ hybridized carbon in the process. masterorganicchemistry.comlibretexts.org

Common nucleophilic addition reactions applicable to Cyclobutyl 2,4-difluorophenyl ketone include:

Hydride Addition: Reagents like Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, leading to the formation of a secondary alcohol after an acidic workup. youtube.commsu.edu

Organometallic Addition: Grignard reagents (R-MgX) or organolithium reagents (R-Li) add an alkyl or aryl group to the carbonyl carbon, producing a tertiary alcohol upon hydrolysis. youtube.com

Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) results in the formation of a cyanohydrin, a molecule containing both a nitrile and a hydroxyl group on the same carbon. masterorganicchemistry.com

Acetal (B89532) Formation: In the presence of an acid catalyst, alcohols add to the ketone to form a hemiacetal, which can then react with a second molecule of the alcohol to yield a stable acetal and water. This reaction is reversible. msu.edu

| Reaction Type | Nucleophile | Generic Product |

|---|---|---|

| Reduction | Hydride (H⁻) | Cyclobutyl(2,4-difluorophenyl)methanol |

| Grignard Reaction | Alkyl/Aryl Grignard (R-MgX) | Tertiary Alcohol |

| Cyanohydrin Formation | Cyanide (CN⁻) | 2-(cyclobutyl)-2-(2,4-difluorophenyl)acetonitrile |

| Acetal Formation | Alcohol (R-OH) | Dialkoxy Acetal |

Ketones are generally resistant to oxidation under mild conditions, unlike aldehydes. However, under forcing conditions with strong oxidizing agents, the carbon-carbon bonds adjacent to the carbonyl group can be cleaved. A more synthetically useful and specific oxidation of ketones is the Baeyer-Villiger oxidation, which is discussed in detail in section 3.2.1.

The carbonyl group of this compound can be reduced to either a secondary alcohol or completely to a methylene (B1212753) group (CH₂), depending on the reagents and conditions employed.

Reduction to Alcohol: As mentioned in 3.1.1, complex metal hydrides such as NaBH₄ and LiAlH₄ are commonly used to reduce ketones to secondary alcohols. msu.edu

Reduction to Alkane (Deoxygenation): The complete removal of the carbonyl oxygen to form an alkane can be achieved through several methods:

Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.

Wolff-Kishner Reduction: This involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) (KOH). msu.edu Research on related cyclobutyl aryl ketones has demonstrated the successful reduction of the carbonyl group to an alkane. nih.gov

Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water. chemguide.co.uk The α-hydrogens (hydrogens on the carbon adjacent to the carbonyl) of ketones are weakly acidic and can be removed by a base to form a nucleophilic enolate ion. vanderbilt.edu This enolate can then react with an electrophile, such as the carbonyl carbon of another molecule.

Aldol (B89426) Condensation: While less favorable for ketones than for aldehydes due to steric hindrance and equilibrium position, this compound can potentially undergo a self-condensation or a crossed aldol condensation with another carbonyl compound under appropriate basic or acidic conditions. vanderbilt.edu

Knoevenagel Condensation: This is a modification of the aldol condensation where the nucleophile is a stabilized carbanion, for instance, from a compound like malononitrile (B47326). Studies on similar cyclobutyl aryl ketones have shown they undergo Knoevenagel condensation with malononitrile to yield an alkene derivative. nih.gov

Addition-Elimination Reactions: Ketones react with primary amine derivatives to form imines (Schiff bases) and related compounds. A classic example is the reaction with 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent), which produces a brightly colored 2,4-dinitrophenylhydrazone precipitate, a common test for aldehydes and ketones. chemguide.co.uklibretexts.org

Rearrangement and Selective Functionalization Chemistry

Beyond the fundamental reactivity of the carbonyl group, this compound can undergo more complex transformations involving skeletal rearrangements.

The Baeyer-Villiger oxidation is a powerful reaction that converts a ketone into an ester (or a lactone from a cyclic ketone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid. organic-chemistry.orgwikipedia.org The reaction involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. organic-chemistry.org

The mechanism proceeds via the formation of a Criegee intermediate, followed by the migration of one of the substituent groups from the carbonyl carbon to the adjacent oxygen atom. wikipedia.orgnumberanalytics.com The regioselectivity of this migration is a key aspect of the reaction and is determined by the "migratory aptitude" of the groups attached to the carbonyl. organic-chemistry.orgnumberanalytics.com

The generally accepted order of migratory aptitude is: Tertiary alkyl > secondary alkyl ≈ cyclohexyl > aryl (phenyl) > primary alkyl > methyl. organic-chemistry.org

For this compound, the two migrating groups are the cyclobutyl group (a secondary alkyl) and the 2,4-difluorophenyl group (an aryl). Based on the established migratory aptitude, the secondary alkyl (cyclobutyl) group is expected to migrate in preference to the aryl group.

This regioselectivity leads to the formation of 2,4-difluorophenyl cyclobutanecarboxylate. Research on related aryl cyclobutyl ketones confirms that the Baeyer-Villiger oxidation can be employed to form an acyl cyclobutanol (B46151), highlighting that the regioselectivity allows for selective cleavage of the cyclobutyl-acyl bond. nih.gov

| Migrating Group 1 | Migrating Group 2 | Higher Aptitude Group | Predicted Major Product |

|---|---|---|---|

| Cyclobutyl (sec-alkyl) | 2,4-Difluorophenyl (aryl) | Cyclobutyl | 2,4-Difluorophenyl cyclobutanecarboxylate |

The substrate scope for the Baeyer-Villiger oxidation is broad, and the presence of electron-withdrawing groups on the aryl ring, such as the fluorine atoms in this case, does not typically inhibit the reaction. The choice of peracid and reaction conditions can be optimized to achieve high yields and selectivity. numberanalytics.com

Beckmann Rearrangement: Mechanistic Insights and Product Diversification

The Beckmann rearrangement transforms an oxime into an amide or lactam. For an unsymmetrical ketoxime derived from this compound, the rearrangement is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen atom migrating.

Mechanism:

Oxime Formation: The ketone reacts with hydroxylamine (B1172632) to form the corresponding ketoxime. Two geometric isomers (E and Z) are possible.

Activation: An acid catalyst protonates the hydroxyl group of the oxime, converting it into a good leaving group (water).

Migration: The group positioned anti to the leaving group migrates to the electron-deficient nitrogen, leading to the simultaneous expulsion of water. In the case of the oxime of this compound, the migratory aptitude of the cyclobutyl group versus the 2,4-difluorophenyl group will determine the final product. Generally, aryl groups have a higher migratory aptitude than secondary alkyl groups.

Hydrolysis & Tautomerization: The resulting nitrilium ion is attacked by water, and subsequent deprotonation and tautomerization yield the final amide product.

Depending on which group migrates, two different products can be formed, leading to product diversification. If the 2,4-difluorophenyl group migrates, a lactam is formed, incorporating the cyclobutyl ring into a larger heterocyclic structure. If the cyclobutyl group migrates, an N-substituted amide results.

Catalytic Oxidative Transformations: Alpha-Tosyloxylation of Ketones

Alpha-tosyloxylation introduces a tosyloxy (OTs) group at the position alpha to the carbonyl, creating a valuable intermediate with a potent leaving group. acs.org This transformation is often mediated by hypervalent iodine(III) reagents. acs.org

The reaction can be performed catalytically using a catalytic amount of an iodoarene in the presence of a stoichiometric oxidant like m-chloroperbenzoic acid (m-CPBA) and p-toluenesulfonic acid (PTSA). organic-chemistry.org The iodoarene is oxidized in situ to the active iodine(III) species, [hydroxy(tosyloxy)iodo]benzene (B1195804), which then effects the tosyloxylation. organic-chemistry.org

General Mechanism:

Catalyst Activation: The iodoarene catalyst is oxidized by m-CPBA in the presence of PTSA to form the reactive hypervalent iodine(III) oxidant. organic-chemistry.org

Enol/Enolate Formation: The ketone, in this case, this compound, forms an enol or enolate under the reaction conditions.

Tosyloxylation: The enol attacks the electrophilic iodine(III) center, transferring the tosyloxy group to the alpha-carbon of the ketone and regenerating the iodoarene catalyst. organic-chemistry.org

The development of chiral iodoaryloxazoline catalysts has enabled enantioselective α-tosyloxylation, producing chiral α-tosyloxy ketones which are versatile synthons in organic synthesis. acs.orgnih.gov The ortho-substituents on the iodoarene catalyst can significantly enhance reactivity. researchgate.net

Table 1: Comparison of Catalytic Systems for α-Tosyloxylation of Ketones

| Catalytic System | Description | Key Features | Reference |

|---|---|---|---|

| Stoichiometric HTIB | Uses pre-formed [hydroxy(tosyloxy)iodo]benzene (Koser's reagent). | Effective but requires a full equivalent of the hypervalent iodine reagent. | acs.org |

| Iodobenzene/m-CPBA/PTSA | Generates the active iodine(III) species in situ from catalytic iodobenzene. | More atom-economical; avoids stoichiometric heavy metal oxidants. | organic-chemistry.org |

| Chiral Iodoaryloxazoline Catalysts | Employs a chiral catalyst scaffold to induce enantioselectivity. | Allows for the synthesis of optically active α-tosyloxy ketones; selectivity depends on catalyst structure. | nih.gov |

Intermolecular and Intramolecular Carbon-Carbon Bond Functionalization and Cleavage

The strain inherent in the cyclobutyl ring of this compound makes its C-C bonds susceptible to cleavage and functionalization, often catalyzed by transition metals.

A notable transformation for aryl cyclobutyl ketones is a two-step sequence that amounts to a formal γ-C-H functionalization. nih.gov

Norrish-Yang Cyclization: Upon UV irradiation, the ketone undergoes an intramolecular hydrogen abstraction from the γ-position of the cyclobutyl ring, followed by radical recombination to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govchem-station.com This reaction is a well-known photochemical process for γ-hydrogen-bearing ketones. nih.gov

Palladium-Catalyzed C-C Cleavage/Functionalization: The resulting bicyclo[1.1.1]pentan-2-ol intermediate can then undergo a palladium-catalyzed C-C bond cleavage. nih.gov This strain-release-driven process generates an organopalladium intermediate that can be coupled with various partners (e.g., aryl, alkenyl, or alkynyl iodides) to yield cis-1,3-disubstituted cyclobutanes. nih.govresearchgate.net

Similarly, iridium-catalyzed C-C bond activation of the corresponding cyclobutanol (obtained by reduction of the ketone) can lead to ring-opened products. nih.govnih.gov This process typically involves the oxidative addition of the alcohol's O-H bond to the iridium(I) center, followed by a β-carbon elimination that cleaves a C-C bond of the cyclobutane (B1203170) ring. nih.gov

Radical Chemistry and Catalytic Mechanisms

The carbonyl group of this compound can also participate in reactions involving radical intermediates, particularly through single-electron transfer processes, often facilitated by photoredox or N-Heterocyclic Carbene (NHC) catalysis.

N-Heterocyclic Carbene (NHC)-Catalyzed Radical-Radical Coupling Reactions

General Catalytic Cycle:

An acyl precursor reacts with an NHC to form an acylazolium ion.

A photocatalyst, upon visible light irradiation, reduces the acylazolium ion via SET to generate a persistent NHC-bound ketyl radical. nih.gov

Simultaneously, the oxidized photocatalyst facilitates the generation of a transient alkyl or aryl radical from a suitable precursor.

The persistent ketyl radical couples with the transient radical. nih.gov

The resulting intermediate eliminates the NHC catalyst to afford the final ketone product. nih.gov

This dual catalytic approach allows for the construction of complex ketones under mild conditions. acs.org

Single-Electron Transfer Mechanisms in Ketone Formation and Reactivity

Single-electron transfer (SET) is a fundamental step in many reactions involving ketones, either in their formation or subsequent transformations. A SET event typically involves the transfer of a single electron to the carbonyl group, forming a radical anion known as a ketyl.

In the context of Grignard reagent additions to aromatic ketones, an SET pathway can compete with the traditional two-electron nucleophilic addition mechanism. organic-chemistry.org Evidence for SET is often obtained using radical clock experiments. nih.gov While additions to aliphatic ketones and aldehydes generally proceed via a concerted, two-electron pathway, reactions with aromatic ketones (especially sterically hindered ones or those with electron-withdrawing groups) are more likely to involve SET. nih.govresearchgate.net The formation of ring-opened products from a cyclopropyl-containing Grignard reagent, for example, would suggest the intermediacy of radicals formed via SET. nih.gov

The 2,4-difluorophenyl group in this compound is electron-withdrawing, which would stabilize the formation of a ketyl radical anion intermediate, potentially favoring SET pathways in certain reactions. nih.gov

Metal-Catalyzed Cycloisomerization Reactions and Carbene Intermediates

While direct cycloisomerization of a saturated ketone like this compound is uncommon, related structures can undergo fascinating transformations involving carbene intermediates. Carbenes are neutral, divalent carbon species that are highly reactive.

A common route to generate carbenes from ketones is through the thermal or photochemical decomposition of their corresponding tosylhydrazone salts. nih.gov The resulting carbene can undergo various intramolecular reactions.

Table of Compounds

Photochemical Reaction Pathways and Mechanistic Probes

The photochemical behavior of ketones is a well-established area of organic photochemistry, and the reactivity of this compound is predicted to follow known pathways for aryl alkyl ketones, primarily the Norrish Type I and Norrish Type II reactions. wikipedia.orgresearchgate.net These reactions originate from the electronically excited state of the carbonyl group and lead to a variety of products through radical intermediates.

Upon absorption of ultraviolet light, the carbonyl group of this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). Subsequently, it can undergo intersystem crossing (ISC) to a more stable triplet state (T₁). wikipedia.orgchemistnotes.com The ensuing photochemical reactions typically proceed from this triplet n-π* state.

Norrish Type I Reaction: α-Cleavage

The Norrish Type I reaction involves the homolytic cleavage of the bond alpha to the carbonyl group. wikipedia.org For this compound, this can occur in two ways: cleavage of the bond between the carbonyl carbon and the cyclobutyl ring, or cleavage of the bond between the carbonyl carbon and the 2,4-difluorophenyl ring. Cleavage of the cyclobutyl-carbonyl bond is generally more favorable due to the relative stability of the resulting cyclobutyl and acyl radicals.

The primary radical pair generated can then undergo several secondary reactions:

Decarbonylation: The acyl radical can lose a molecule of carbon monoxide to form a 2,4-difluorophenyl radical. This can then combine with the cyclobutyl radical.

Recombination: The initial radical pair can recombine to reform the starting ketone. wikipedia.org

Disproportionation: Hydrogen atom transfer between the radicals can lead to the formation of an aldehyde and an alkene.

Norrish Type II Reaction: Intramolecular Hydrogen Abstraction

A more prominent pathway for ketones with accessible gamma-hydrogens is the Norrish Type II reaction. wikipedia.orgchemistnotes.com In the case of this compound, the excited carbonyl oxygen can abstract a hydrogen atom from the gamma-position on the cyclobutyl ring through a six-membered cyclic transition state. This process generates a 1,4-biradical intermediate. chemistnotes.com

This biradical is a key intermediate that can lead to two main types of products:

Cyclization (Norrish-Yang Reaction): Intramolecular combination of the two radical centers results in the formation of a cyclobutanol derivative. wikipedia.orgchemistnotes.com

Cleavage (β-Scission): Fragmentation of the bond between the alpha and beta carbons leads to the formation of an enol and an alkene (in this case, ethylene (B1197577) from the fragmentation of the cyclobutyl ring). The enol will then tautomerize to the corresponding ketone. wikipedia.org

For analogous compounds like cyclobutyl phenyl ketone, photolysis has been shown to yield products consistent with the formation of a diradical intermediate through transannular hydrogen abstraction. researchgate.net

Mechanistic Probes

Several experimental techniques can be employed to investigate and confirm these photochemical pathways:

Laser Flash Photolysis: This technique allows for the direct observation of transient species such as triplet states and biradical intermediates, providing insights into their lifetimes and reaction kinetics. nih.gov

Triplet Quenchers: The use of triplet quenchers, such as isoprene, can help determine if a reaction proceeds from the triplet state. researchgate.net If the reaction rate or product yield decreases in the presence of a quencher, it suggests the involvement of a triplet excited state.

Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the reaction pathway. For instance, hydrogen-bonding solvents can stabilize the hydroxyl group of the 1,4-biradical in a Norrish Type II reaction, potentially affecting the ratio of cleavage to cyclization products. msu.edu

Isotopic Labeling: Deuterium labeling at the gamma-hydrogens can be used to confirm the intramolecular hydrogen abstraction step of the Norrish Type II reaction by observing the kinetic isotope effect.

The photochemical reactivity of this compound is thus expected to be a rich interplay of these competing pathways, influenced by the structure of the molecule and the reaction conditions.

| Reaction Type | Initial Step | Key Intermediate | Major Products |

| Norrish Type I | α-Cleavage of the carbonyl-cyclobutyl bond | Acyl and cyclobutyl radical pair | Recombined ketone, decarbonylation products |

| Norrish Type II | Intramolecular γ-hydrogen abstraction | 1,4-Biradical | Cyclobutanol derivative, enol/ketone and alkene |

Structural Characterization and Advanced Spectroscopic Investigations

Comprehensive Spectroscopic Techniques for Structural Elucidation

The complete structural determination of Cyclobutyl 2,4-difluorophenyl ketone would rely on a combination of modern spectroscopic methods. Each technique provides unique insights into the molecular framework, from the connectivity of atoms to the three-dimensional arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR Analysis

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and detecting the presence of fluorine atoms in a molecule. The predicted NMR data for this compound are summarized below.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclobutyl ring and the aromatic ring. The protons on the cyclobutyl ring adjacent to the carbonyl group (α-protons) would appear as a multiplet at a downfield-shifted chemical shift due to the electron-withdrawing effect of the ketone. The β-protons would also appear as multiplets, at a slightly more upfield region. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the downfield region. The carbons of the cyclobutyl ring will show distinct signals, with the α-carbons appearing at a lower field than the β-carbon. The aromatic carbons will display a complex pattern of signals, with their chemical shifts influenced by the fluorine substituents and the carbonyl group. The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is expected to show two distinct signals for the two fluorine atoms at the C2 and C4 positions of the phenyl ring. These signals will likely appear as doublet of doublets due to coupling with each other and with the adjacent aromatic protons.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H NMR | |||

| Cyclobutyl CH | ~3.5 - 4.0 | Multiplet | |

| Cyclobutyl CH₂ (α) | ~2.8 - 3.2 | Multiplet | |

| Cyclobutyl CH₂ (β) | ~2.0 - 2.4 | Multiplet | |

| Aromatic H | ~6.8 - 7.8 | Multiplets | |

| ¹³C NMR | |||

| C=O | ~195 - 205 | Singlet | |

| Cyclobutyl CH | ~50 - 60 | Singlet | |

| Cyclobutyl CH₂ (α) | ~30 - 40 | Singlet | |

| Cyclobutyl CH₂ (β) | ~15 - 25 | Singlet | |

| Aromatic C-F | ~160 - 170 | Doublet | ¹JCF ≈ 240-260 |

| Aromatic C-H | ~105 - 135 | Multiplets | |

| Aromatic C-C=O | ~130 - 140 | Multiplet | |

| ¹⁹F NMR | |||

| Aromatic F (C2) | ~ -100 to -115 | Doublet of Doublets | |

| Aromatic F (C4) | ~ -105 to -120 | Doublet of Doublets |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration, typically appearing in the range of 1680-1700 cm⁻¹. The presence of the aromatic ring will give rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-F stretching vibrations are expected to produce strong bands in the 1100-1300 cm⁻¹ region. The cyclobutyl ring will have characteristic C-H stretching vibrations just below 3000 cm⁻¹ and various bending and rocking modes at lower frequencies.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=O stretch is also Raman active. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |

| C=O Stretch | 1680 - 1700 | Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-F Stretch | 1100 - 1300 | Strong | Weak |

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. Although no crystal structure for this compound has been reported, we can predict some of its key structural features.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, two main absorption bands would be expected.

The spectrum would likely show a moderately intense band at shorter wavelengths (around 240-260 nm) corresponding to the π → π* transition of the aromatic ring and the carbonyl group. A weaker, longer-wavelength band (around 280-320 nm) would be attributed to the n → π* transition of the carbonyl group. The presence of the fluorine atoms on the phenyl ring may cause a slight shift in the absorption maxima compared to the unsubstituted cyclobutyl phenyl ketone.

Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~240 - 260 | High |

| n → π | ~280 - 320 | Low |

Conformational Analysis and Dynamic Structural Studies

Cyclobutyl Ring Puckering Dynamics and Potential Energy Surfaces

The cyclobutyl ring is not planar and exists in a dynamic equilibrium between puckered conformations to relieve ring strain. The puckering motion can be described by a potential energy surface. The presence of the bulky and electron-withdrawing 2,4-difluorophenyl ketone substituent at one of the ring carbons will significantly influence the puckering dynamics.

The substituent is expected to prefer an equatorial or pseudo-equatorial position on the puckered ring to minimize steric interactions. Computational studies would be necessary to map the potential energy surface and determine the lowest energy conformations and the energy barriers between them. This dynamic behavior is important as it can affect how the molecule interacts with biological targets.

Structural Characterization of Bicyclobutane-Derived Intermediates and Products

In the study of reactions involving (Cyclobutyl 2,4-difluorophenyl)methanone, a key transformation is the intramolecular γ-C–H functionalization via a Norrish-Yang photocyclization. This photochemical reaction does not yield a traditional bicyclo[1.1.0]butane but rather a highly strained bicyclo[1.1.1]pentan-2-ol intermediate. This intermediate is pivotal for the stereospecific synthesis of cis-1,3-difunctionalized cyclobutane (B1203170) products. The structural elucidation of both the transient bicyclic intermediate and the final stable product relies heavily on advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Research findings have demonstrated this two-step sequence using various aryl cyclobutyl ketones. nih.gov While specific data for the 2,4-difluoro derivative is not extensively published, the characterization of closely related analogs, particularly those with electron-deficient aromatic rings, provides a clear and representative understanding of the structures. nih.gov For instance, the synthesis and characterization of intermediates like 2-(4-chloro-2-fluorophenyl)bicyclo[1.1.1]pentan-2-ol serve as an excellent model.

The formation of the bicyclo[1.1.1]pentan-2-ol intermediate is achieved through a UV-light-promoted Norrish-Yang cyclization of the parent aryl cyclobutyl ketone. nih.gov This highly strained intermediate then undergoes a palladium-catalyzed C–C bond cleavage and functionalization to yield the final cis-γ-arylated cyclobutyl ketone product. nih.gov

Spectroscopic Data of a Representative Intermediate:

The structural identity of the bicyclic intermediate is confirmed through comprehensive spectroscopic analysis. The following tables detail the ¹H NMR, ¹³C NMR, and HRMS data for 2-(4-chloro-2-fluorophenyl)bicyclo[1.1.1]pentan-2-ol , a representative analog of the intermediate derived from (Cyclobutyl 2,4-difluorophenyl)methanone.

Table 1: ¹H NMR Spectroscopic Data for 2-(4-chloro-2-fluorophenyl)bicyclo[1.1.1]pentan-2-ol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.61 | t | 8.4 | 1H | Ar-H |

| 7.28 | d | 2.0 | 1H | Ar-H |

| 7.15 | dd | 10.4, 2.0 | 1H | Ar-H |

| 2.76 | s | - | 1H | Bridgehead CH |

| 2.62 | s | - | 1H | -OH |

| 2.27 | d | 7.0 | 2H | CH₂ |

| 2.15 | d | 7.0 | 2H | CH₂ |

| 1.76 | t | 3.5 | 1H | Bridgehead CH |

| Spectra acquired in CDCl₃ at 400 MHz. |

Table 2: ¹³C NMR Spectroscopic Data for 2-(4-chloro-2-fluorophenyl)bicyclo[1.1.1]pentan-2-ol

| Chemical Shift (δ) ppm | Assignment |

| 160.0 (d, J = 250.9 Hz) | Ar C-F |

| 134.1 (d, J = 9.4 Hz) | Ar C-Cl |

| 130.6 (d, J = 4.9 Hz) | Ar C-H |

| 128.4 (d, J = 14.5 Hz) | Ar C |

| 125.1 (d, J = 3.6 Hz) | Ar C-H |

| 114.5 (d, J = 24.5 Hz) | Ar C-H |

| 67.0 (d, J = 2.4 Hz) | C-OH |

| 54.0 | Bridgehead CH |

| 47.9 | CH₂ |

| 40.5 | Bridgehead CH |

| Spectra acquired in CDCl₃ at 101 MHz. |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for the Intermediate

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 237.0297 | 237.0295 |

| Analysis performed using ESI-TOF. |

Spectroscopic Data of a Representative Product:

Following the palladium-catalyzed functionalization, the bicyclic intermediate is transformed into a cis-1,3-disubstituted cyclobutane. The tables below show the characterization data for cis-(3-(4-chlorophenyl)cyclobutyl)(2,4-difluorophenyl)methanone , a representative final product.

Table 4: ¹H NMR Spectroscopic Data for cis-(3-(4-chlorophenyl)cyclobutyl)(2,4-difluorophenyl)methanone

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.84 | td | 8.5, 6.5 | 1H | Ar-H |

| 7.27 | d | 8.4 | 2H | Ar-H |

| 7.15 | d | 8.4 | 2H | Ar-H |

| 6.99 | ddd | 11.0, 8.8, 2.4 | 1H | Ar-H |

| 6.90 | td | 8.4, 2.4 | 1H | Ar-H |

| 4.10 | p | 8.4 | 1H | CH-CO |

| 3.45 | p | 8.7 | 1H | CH-Ar |

| 2.75 – 2.63 | m | - | 2H | CH₂ |

| 2.47 – 2.36 | m | - | 2H | CH₂ |

| Spectra acquired in CDCl₃ at 400 MHz. |

Table 5: ¹³C NMR Spectroscopic Data for cis-(3-(4-chlorophenyl)cyclobutyl)(2,4-difluorophenyl)methanone

| Chemical Shift (δ) ppm | Assignment |

| 192.4 (d, J = 3.5 Hz) | C=O |

| 165.4 (dd, J = 255.4, 12.0 Hz) | Ar C-F |

| 162.2 (dd, J = 258.9, 12.3 Hz) | Ar C-F |

| 142.3 | Ar C |

| 132.8 (dd, J = 10.4, 3.8 Hz) | Ar C-H |

| 131.9 | Ar C-Cl |

| 129.0 | Ar C-H |

| 128.8 | Ar C-H |

| 123.3 (dd, J = 13.6, 4.0 Hz) | Ar C |

| 112.2 (dd, J = 21.4, 3.5 Hz) | Ar C-H |

| 104.8 (t, J = 25.4 Hz) | Ar C-H |

| 40.0 | CH-CO |

| 35.1 | CH-Ar |

| 28.5 | CH₂ |

| Spectra acquired in CDCl₃ at 101 MHz. |

Table 6: High-Resolution Mass Spectrometry (HRMS) Data for the Product

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 325.0750 | 325.0744 |

| Analysis performed using ESI-TOF. |

The detailed analysis of these spectroscopic datasets provides unambiguous confirmation of the molecular structures. In the ¹H NMR of the bicyclo[1.1.1]pentan-2-ol intermediate, the characteristic signals for the strained bicyclic core, including the distinct bridgehead protons, are clearly observed. For the final product, the cis-stereochemistry is confirmed through NMR analysis, and the successful incorporation of the second aromatic ring is validated by both NMR and mass spectrometry data.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Cyclobutyl 2,4-difluorophenyl ketone, these studies would provide a foundational understanding of its stability and chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust method used to predict the most stable three-dimensional arrangement of atoms in a molecule. An optimization calculation for this compound would yield precise information on its structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Illustrative Only)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | Data not available |

| C-F (ortho) | Data not available | |

| C-F (para) | Data not available | |

| Bond Angle | (Cyclobutyl)-C-(Phenyl) | Data not available |

| Dihedral Angle | Cyclobutyl-C-C=O | Data not available |

Note: This table is for illustrative purposes only. No published data is available.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. For this compound, this analysis would indicate the most likely sites for nucleophilic and electrophilic attack. A smaller gap generally suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies (Illustrative Only)

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes only. No published data is available.

Prediction of Vibrational Frequencies and Nuclear Magnetic Resonance Chemical Shifts

Computational methods can predict the vibrational (infrared and Raman) spectra and NMR chemical shifts for a molecule. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For this compound, these predictions would serve as a benchmark for experimental characterization.

Molecular Electrostatic Potential (MEP) Mapping and Hirshfeld Surface Analysis

A Molecular Electrostatic Potential (MEP) map visualizes the electron density around a molecule, highlighting electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. Hirshfeld surface analysis provides a more detailed picture of intermolecular interactions within a crystal, which is crucial for understanding its solid-state properties. For this compound, these analyses would offer a visual guide to its reactive sites and intermolecular packing.

Mechanistic Probing through Advanced Computational Methods

Beyond static properties, computational chemistry can be used to explore the dynamics of chemical reactions involving a molecule.

Reaction Pathway Analysis and Transition State Modeling

By modeling potential reaction pathways, chemists can determine the most likely mechanism for a given transformation. This involves locating the transition state structures—the highest energy point along the reaction coordinate—and calculating the activation energy. For reactions involving this compound, this type of analysis would provide a deep understanding of its reactivity and the factors controlling product formation.

Computational Studies of Radical Intermediate Stability and Reactivity

The photochemical reactivity of ketones, such as this compound, is a subject of significant interest in computational chemistry. A key photochemical process for ketones bearing γ-hydrogens is the Norrish-Yang cyclization, which proceeds through a diradical intermediate. nih.govchem-station.com Upon absorption of UV light, the ketone is excited to a triplet state, which can then abstract a hydrogen atom from the γ-position of the cyclobutyl ring. nih.gov This intramolecular hydrogen abstraction generates a 1,4-diradical intermediate.

Theoretical calculations can model the potential energy surface of the reaction, identifying the transition states for both the hydrogen abstraction and the subsequent cyclization or cleavage pathways. The competition between the Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol derivative and the Norrish Type II cleavage to yield an enol and an olefin is a critical aspect that can be investigated computationally. nih.gov For cyclobutyl aryl ketones, the formation of a bicyclo[1.1.1]pentan-2-ol intermediate through the cyclization of the diradical is a known pathway. nih.govnih.govresearchgate.net

Structure-Based Computational Approaches in In Vitro Biological Contexts

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. nih.gov This method is crucial in structure-based drug design for predicting the binding affinity and mode of interaction of a ligand with its target. For this compound, molecular docking studies could be employed to explore its potential interactions with various biological targets.

Although specific docking studies for this compound are not prominently documented, the structural motifs present in the molecule suggest potential interactions with certain classes of enzymes. The 2,4-difluorophenyl group is a common substituent in various bioactive molecules, and its interactions with protein targets have been characterized. For instance, in studies of other compounds, the 2,4-difluorophenyl moiety has been shown to engage in hydrophobic and halogen bonding interactions within the active sites of enzymes. nih.gov

A hypothetical molecular docking study of this compound would involve preparing the 3D structure of the ligand and the target protein. The ligand would then be placed in the active site of the protein, and various conformational poses would be sampled. A scoring function would be used to estimate the binding affinity for each pose, with the lowest energy pose representing the most likely binding mode. The results would be visualized to analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein.

The following table illustrates potential interactions that could be investigated in a molecular docking study of this compound with a hypothetical protein target.

| Molecular Fragment | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| 2,4-Difluorophenyl Ring | Hydrophobic Interactions, Halogen Bonding, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Ketone Group | Hydrogen Bonding (Acceptor) | Arginine, Asparagine, Glutamine, Serine, Threonine |

| Cyclobutyl Ring | Hydrophobic Interactions, van der Waals Forces | Alanine, Valine, Leucine, Isoleucine, Proline |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are widely used in medicinal chemistry to predict the activity of new compounds and to optimize lead compounds. A QSAR model is developed by finding a statistical relationship between a set of molecular descriptors and the observed biological activity for a series of compounds. nih.gov

While a specific QSAR model for this compound has not been reported, the principles of QSAR can be applied to a series of analogues to understand the structural requirements for a particular in vitro biological activity. To develop a QSAR model, a dataset of compounds with varying substituents on the cyclobutyl and/or the 2,4-difluorophenyl rings would be synthesized and tested for their activity in a specific assay (e.g., enzyme inhibition, cytotoxicity).

A variety of molecular descriptors would then be calculated for each compound. These descriptors can be classified into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and HOMO/LUMO energies.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with logP being the most common.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical equation that correlates the descriptors with the biological activity. unram.ac.id The predictive power of the QSAR model is then validated using an external set of compounds that were not used in the model development.

A hypothetical QSAR study on a series of this compound analogues might reveal, for example, that electron-withdrawing substituents on the phenyl ring increase activity, while bulky substituents on the cyclobutyl ring decrease it. Such a model would be valuable for guiding the design of new, more potent compounds for a specific biological target.

The table below provides an example of the types of data that would be collected and analyzed in a QSAR study.

| Compound | Substituent (R) | logP | Molecular Weight | Electronic Descriptor (e.g., HOMO energy) | Observed In Vitro Activity (e.g., IC50, µM) |

| 1 | H | 3.2 | 210.2 | -7.5 eV | 15.2 |

| 2 | 4-CH3 | 3.7 | 224.2 | -7.3 eV | 25.8 |

| 3 | 4-Cl | 3.9 | 244.7 | -7.8 eV | 8.5 |

| 4 | 4-NO2 | 3.1 | 255.2 | -8.2 eV | 3.1 |

This data would then be used to generate a QSAR equation, such as:

pIC50 = c0 + c1logP + c2MW + c3*HOMO

where pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2, and c3 are coefficients determined by the regression analysis.

Exploration of Derivatives and Structure Activity Relationships Sar in in Vitro Biological Contexts

Rational Design and Synthesis of Analogues for Targeted In Vitro Biological Activities

The rational design of analogues is guided by an understanding of the target enzyme's active site or the structural requirements for disrupting viral protein assembly. Strategies involve altering the molecule's size, shape, and electronic properties to enhance potency and selectivity.

The cyclobutyl group is a key structural feature that can be modified to explore the spatial requirements of binding pockets. One approach involves altering the ring size or introducing substituents to probe for additional interactions. A prominent strategy in related compound series has been the incorporation of the cyclobutylamine (B51885) moiety, where a nitrogen atom provides a handle for introducing diverse functional groups. This has been particularly relevant in the development of arginase inhibitors, where N-alkylcyclobutylamine derivatives have shown significant activity. nih.gov Another design strategy involves constraining the molecule by incorporating the cyclobutyl ring into a larger, more rigid system, such as a pyrrolidine-based ring, to reduce the molecule's conformational flexibility and potentially improve binding affinity by lowering the entropic penalty of binding. nedp.com

The 2,4-difluorophenyl group plays a crucial role in the interaction of these compounds with their biological targets. The fluorine atoms can alter the molecule's electronic profile and metabolic stability. SAR studies often involve:

Varying Halogen Substitution: Replacing the fluorine atoms with other halogens like chlorine can probe the importance of halogen bonding and steric bulk. For instance, derivatives containing a 2,4-dichlorophenyl group have been synthesized and evaluated as arginase inhibitors. nih.gov

Positional Isomerism: Moving the fluorine atoms to different positions on the phenyl ring helps to map the electronic and steric requirements of the binding site.

In the context of anti-HBV capsid assembly modulators (CAMs), modifications to the phenyl ring of related scaffolds have been shown to be critical for activity. For example, in sulfamoylbenzamide-based CAMs, the introduction of fluorine atoms onto the phenyl ring significantly impacts antiviral potency and cytotoxicity. nih.gov

To enhance binding affinity and improve pharmacokinetic properties, researchers have explored more complex, rigid scaffolds. Taking inspiration from enzyme-inhibitor co-crystal structures, the design of novel inhibitors has led to the synthesis of fused bicyclic ring systems. nih.gov For example, in the pursuit of arginase inhibitors, a fused 5,5-bicyclic ring system was designed to create a more constrained and potent analogue. nih.gov This approach aims to lock the molecule into a bioactive conformation, thereby improving its interaction with the target protein. Similarly, pyrrolidine-based ring systems have been used to create a scaffold that reduces entropy and allows for the introduction of additional substituents to form new interactions with the target. nedp.com

In Vitro Pharmacological and Biochemical Investigations (SAR Focus)

The synthesized analogues of Cyclobutyl 2,4-difluorophenyl ketone are subjected to a battery of in vitro assays to determine their biological activity and establish clear structure-activity relationships.

Arginase is a metalloenzyme that plays a role in various diseases by depleting L-arginine. nih.gov The development of inhibitors for its two isoforms, Arginase-1 (hARG-1) and Arginase-2 (hARG-2), is an active area of research. N-alkylcyclobutylamine derivatives, which are structurally related to modified this compound, have demonstrated potent inhibitory activity against both isoforms, with potencies ranging from the low nanomolar to sub-nanomolar range. nih.gov

SAR studies in this area have shown that the nature of the substituent on the phenyl ring is critical. For instance, compounds with 2,4-dichloro and 2,4-difluoro substitutions have been investigated, showing that the halogenation pattern directly influences inhibitory potency against both hARG-1 and hARG-2. nih.gov The incorporation of a boronic acid group into inhibitor structures has also been a crucial development, significantly enhancing potency. nih.gov

Table 1: SAR of Arginase Inhibitors Based on Cyclobutylamine Scaffolds

| Compound Class | Key Structural Feature | hARG-1 IC₅₀ (nM) | hARG-2 IC₅₀ (nM) |

|---|---|---|---|

| N-Alkylcyclobutylamine Derivatives | General class with various phenyl/biphenyl substitutions | 0.1 - 100 | 0.1 - 100 |

| (S)-2-amino-6-borono-2-((1S,3R)-3-(3-(2,4-difluorophenyl)propylamino)cyclobutyl)hexanoic acid | 2,4-difluorophenyl substitution | 26 - 100 | 26 - 100 |

| (S)-2-amino-6-borono-2-((1S,3R)-3-(3-(2,4-dichlorophenyl)propylamino)cyclobutyl)hexanoic acid | 2,4-dichlorophenyl substitution | 26 - 100 | 26 - 100 |

Data synthesized from published research on related compound classes. nih.gov

A primary strategy in developing novel anti-HBV therapeutics is to target the viral capsid assembly process. nih.gov Capsid Assembly Modulators (CAMs) are small molecules that interfere with the assembly of the viral core protein (Cp), leading to the formation of non-functional capsids and inhibiting viral replication. nih.govnih.gov

While direct studies on "this compound" as a CAM are not prominent, SAR from other CAM classes provides a roadmap for how this scaffold could be optimized. For example, in the 5-aminothiophene-2,4-dicarboxamide (ATDC) series of CAMs, SAR studies focused on derivatizing a phenyl ring attached to a carboxamide. nih.gov These studies revealed that the nature and position of substituents on the phenyl ring are critical for both binding to the core protein and inhibiting HBV replication. Similarly, studies on sulfamoylbenzamide-based CAMs demonstrated that fluorination of the phenyl ring could enhance antiviral potency. nih.gov These findings suggest that the 2,4-difluorophenyl moiety of the ketone scaffold is a promising feature for potential anti-HBV activity, and further derivatization could lead to potent CAMs.

Table 2: SAR of Selected Anti-HBV Capsid Assembly Modulators

| Compound Series | Analogue/Modification | Anti-HBV Activity (EC₅₀, µM) | Cytotoxicity (CC₅₀, µM) |

|---|---|---|---|

| Thiophene Dicarboxamide (ATDC) Analogues | Analogue 19o | 0.11 | >100 |

| Analogue 19k | 0.31 | >100 | |

| Sulfamoylbenzamide (SBA) Analogues | Compound 3 (KR-26556 derivative) | 0.17 | >50 |

| Compound 8 (KR-26556 derivative) | 0.24 | >50 |

Data from representative studies on potent CAMs, illustrating the potency achievable through scaffold optimization. nih.govnih.gov

Antimycobacterial Activity and DNA Gyrase Inhibition Profiles

Detailed studies on the antimycobacterial activity and DNA gyrase inhibition of this compound and its direct derivatives are not readily found in the current body of scientific literature. However, research into other ketone-bearing compounds and fluorinated benzoyl derivatives provides some insights into potential structure-activity relationships.

For instance, various 2-acetyl, 2-benzoyl, and 2-carboxamide (B11827560) quinoxaline (B1680401) derivatives have been assessed for their efficacy against Mycobacterium tuberculosis. nih.gov Certain analogues within this class of compounds have demonstrated favorable in vitro parameters in cytotoxicity assays and within a TB-infected macrophage model. nih.gov While these compounds are structurally distinct from this compound, they highlight that the ketone moiety can be a feature in molecules with antimycobacterial potential.

Furthermore, new 1-(4-fluorobenzoyl)-4-substituted-thiosemicarbazide and related triazole-3-thione derivatives have been synthesized and tested for their antimycobacterial activity against M. fortuitum. nih.gov Many of these compounds, which share a fluorinated phenyl group, were found to be active, with MIC values of 64 or 32 micrograms/ml. nih.gov This suggests that the presence of a fluorinated phenyl ring, a key feature of the subject compound, can contribute to antimycobacterial effects.

In the context of DNA gyrase inhibition, a validated target for antibacterial agents, studies have focused on various chemical scaffolds. nih.govmdpi.com For example, digallic acid and other gallate derivatives have been identified as potent ATP competitive inhibitors of bacterial DNA gyrase. nih.gov While structurally dissimilar, these findings underscore the diverse range of molecules that can target this essential bacterial enzyme. The investigation of novel inhibitors often involves exploring varied scaffolds that can occupy the ATP-binding site of the GyrB subunit. scilit.comresearchgate.net

To date, no specific data is available that directly links this compound or its close analogues to DNA gyrase inhibition or significant antimycobacterial activity.

Antifungal and Antibacterial Potency Profiling

The antifungal and antibacterial potential of this compound derivatives has not been specifically documented. However, the broader family of fluorinated chalcones, which are α,β-unsaturated ketones, has shown notable antibacterial and antifungal properties. nih.gov The antimicrobial effects of these chalcones are often attributed to the increased lipophilicity conferred by fluorine atoms. nih.gov The structure-activity relationship in this class of compounds is influenced by the type and position of substituents on the aromatic rings. nih.gov

In other research, sulfonamide analogs of (2S, 4R)-Ketoconazole have been synthesized and evaluated for their in vitro antifungal properties against Candida albicans and Candida glabrata. nih.govfrontiersin.org Replacing the acetamide (B32628) group of (2S, 4R)-Ketoconazole with small, linear sulfonamides resulted in compounds that maintained in vitro potency. nih.govfrontiersin.org Ketoconazole itself is a well-known antifungal agent. wikipedia.org

Thiolated Vitamin K3 analogs have also been investigated as promising antibacterial and antifungal agents. mdpi.com Certain analogs exhibited significant potency against Gram-positive bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. mdpi.com

While these studies provide a general context for the antimicrobial activity of ketones and fluorinated compounds, specific data on the antibacterial and antifungal potency of this compound derivatives is currently unavailable.

PI3K/mTOR Dual Inhibition Studies

No studies have been identified that evaluate this compound or its derivatives as PI3K/mTOR dual inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is common in cancer, making it an important therapeutic target. mdpi.comresearchgate.net

The development of dual PI3K/mTOR inhibitors is an active area of research, with various heterocyclic scaffolds being explored. For example, a series of sulfonamide methoxypyridine derivatives were synthesized and evaluated as potent PI3K/mTOR dual inhibitors. mdpi.com Similarly, novel dimorpholinoquinazoline-based compounds have been investigated for their potential to inhibit the PI3K/Akt/mTOR pathway. nih.gov These studies highlight the complex chemical structures typically associated with potent inhibition of these kinases. The relationship between ketogenesis and the PI3K/AKT/mTOR pathway has also been a subject of systematic review, indicating a metabolic link to this signaling cascade. nih.gov

At present, there is no information to suggest that this compound or its derivatives have been considered or tested for PI3K/mTOR inhibitory activity.

Nematicidal Activity Evaluation of Analogues